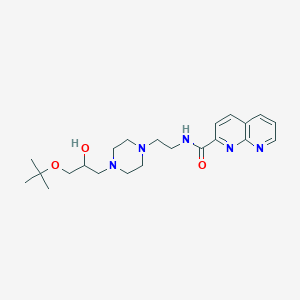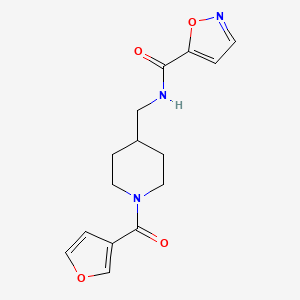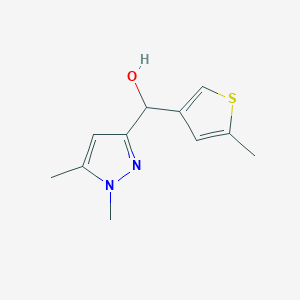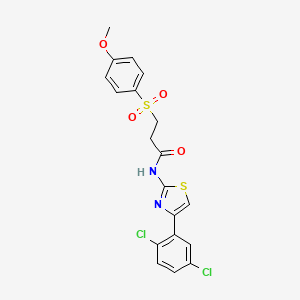![molecular formula C14H10O6 B2384001 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbonsäure CAS No. 861533-46-2](/img/structure/B2384001.png)
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups and two carboxylic acid groups attached to the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation
Wirkmechanismus
Target of Action
The primary target of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is to serve as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The compound interacts with its targets by reacting with metal ions through a solvent-thermal method . This interaction results in the formation of a new type of porous nanomaterial, the MOFs .
Biochemical Pathways
The compound is used to synthesize Schiff base COF with amine derivatives . Additionally, salen-COFs can be prepared by using ethylenediamine in the synthesis . These COFs feature salen (salicylaldehyde and ethylenediamine) linkages within the COF networks, which provide tetradentate sites for coordinating with metal centers in various applications .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of MOFs. A COF based on 3,3’-dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde and porphyrin is applied for electrocatalytic oxygen evolution reactions . This bimetallic two-dimensional COF exhibits a remarkable turnover frequency value up to 26.19 s−1 at an overpotential of 500 mV .
Action Environment
The action, efficacy, and stability of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by environmental factors. For instance, the stability of MOFs synthesized using this compound can be increased through solvent removal . If fully desolvated, the MOF is stable in air for 24 h (25 °C and 28–35 RH%), a time sufficiently long to allow its processing in a non-inert environment and its use as a CO2 scrubber in a wet post-combustion flow .
Biochemische Analyse
Biochemical Properties
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an important component in the formation of MOFs, particularly those used for CO2 separation . The compound interacts with other molecules to form a stable structure that can selectively separate gases .
Cellular Effects
Its role in the formation of MOFs suggests that it may influence cellular processes related to gas transport and storage .
Molecular Mechanism
The molecular mechanism of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with other molecules to form MOFs . These structures have a high surface area and porosity, making them ideal for gas separation and storage .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has been shown to contribute to the stability of MOFs . These structures can remain stable in air for up to 24 hours, allowing for their use in non-inert environments .
Metabolic Pathways
Its role in the formation of MOFs suggests that it may interact with enzymes or cofactors involved in gas transport and storage .
Transport and Distribution
Its role in the formation of MOFs suggests that it may be involved in processes related to gas transport and storage .
Subcellular Localization
Its role in the formation of MOFs suggests that it may be localized in areas of the cell involved in gas transport and storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 4,4’-dihydroxybiphenyl with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Biphenyl derivatives with alcohol groups.
Substitution: Various substituted biphenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid
- 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde
- 4,4’-Dihydroxybiphenyl
Uniqueness
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-(4-carboxy-3-hydroxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMTVUVEDJACFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)
![prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2383926.png)



![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/new.no-structure.jpg)


